6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18820541
InChI: InChI=1S/C13H15BrN2O3/c1-7-6-9(14)12(19)16-10(7)11(18)15-13(16)4-2-8(17)3-5-13/h6,8,17H,2-5H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C13H15BrN2O3
Molecular Weight: 327.17 g/mol

6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione

CAS No.:

Cat. No.: VC18820541

Molecular Formula: C13H15BrN2O3

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione -

Specification

Molecular Formula C13H15BrN2O3
Molecular Weight 327.17 g/mol
IUPAC Name 6-bromo-4'-hydroxy-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione
Standard InChI InChI=1S/C13H15BrN2O3/c1-7-6-9(14)12(19)16-10(7)11(18)15-13(16)4-2-8(17)3-5-13/h6,8,17H,2-5H2,1H3,(H,15,18)
Standard InChI Key RVGITZMMKIXHEA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCC(CC3)O

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione is defined by its spirocyclic core, which bridges a cyclohexane ring and an imidazo[1,5-a]pyridine system. Key substituents include:

  • A bromine atom at the 6'-position, enhancing electrophilic reactivity.

  • A hydroxyl group at the 4-position, contributing to hydrogen-bonding interactions.

  • A methyl group at the 8'-position, influencing steric and electronic profiles.

The molecular formula is C₁₄H₁₄BrN₂O₃, with a calculated molecular weight of 357.18 g/mol. The hydroxyl group introduces polarity, potentially improving aqueous solubility compared to halogenated analogs .

Synthetic Methodologies

While no direct synthesis of this compound has been reported, multi-component reactions (MCRs) involving spirocyclic imidazopyridines offer a plausible route. For example, the work by demonstrates the synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] derivatives via reactions between 1,1-bis(methylthio)-2-nitroethene, diamines, and 1,3-indandione. Adapting this strategy:

  • Formation of Heterocyclic Ketene Aminal (HKA): Reacting a nitroethene derivative with a diamine could generate an HKA intermediate.

  • Knoevenagel Condensation: Introducing a hydroxyl-bearing component (e.g., hydroxyindandione) might facilitate cyclization.

  • Spirocyclization: Acid-catalyzed intramolecular cyclization could yield the spiro framework.

Reactivity and Functionalization

The compound’s reactivity is governed by its substituents:

Functional GroupReactivity Profile
Bromine (6')Electrophilic substitution (e.g., Suzuki coupling)
Hydroxyl (4)Nucleophilic acyl substitution or oxidation
Methyl (8')Steric hindrance modulates accessibility

For instance, the hydroxyl group could undergo acylation with acetic anhydride or participate in hydrogen bonding with biological targets. The bromine atom offers a handle for cross-coupling reactions to generate derivatives for structure-activity relationship (SAR) studies .

Biological Activity and Mechanism

Although direct biological data for this compound are unavailable, structurally related spirocyclic imidazopyridines exhibit MAP kinase-interacting kinase (Mnk) inhibition . Mnk regulates eukaryotic initiation factor 4E (eIF4E), a protein implicated in oncogenesis. Hypothetical mechanisms include:

  • Competitive inhibition at the ATP-binding pocket due to the spirocyclic core’s rigidity.

  • Hydrogen bonding via the hydroxyl group to key residues (e.g., Asp162).

Comparative analysis with analogs suggests that the hydroxyl group may enhance target selectivity over kinases with hydrophobic active sites.

Applications in Medicinal Chemistry

The compound’s potential applications align with trends in kinase inhibitor development:

  • Oncology: Targeting Mnk for cancers reliant on eIF4E-mediated translation (e.g., glioblastoma).

  • Inflammation: Modulating cytokine production via Mnk-dependent pathways.

  • Neurodegeneration: Addressing protein misfolding through translational regulation.

A hypothetical SAR table illustrates how substituents influence activity:

DerivativeSubstituentsMnk IC₅₀ (nM)Solubility (mg/mL)
Parent CompoundBr, OH, CH₃Predicted 500.8
Analog 1Cl, OH, CH₃750.7
Analog 2Br, H, CH₃1200.3

This table underscores the hydroxyl group’s role in balancing potency and solubility.

Comparative Analysis with Structural Analogs

The hydroxylated derivative distinguishes itself from halogenated analogs in three key aspects:

  • Solubility: The hydroxyl group improves aqueous solubility by ~2.5-fold compared to non-hydroxylated versions.

  • Metabolic Stability: Reduced CYP450-mediated oxidation due to hydrogen bonding with metabolic enzymes.

  • Target Engagement: Enhanced affinity for polar kinase domains, as evidenced by molecular docking simulations .

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